(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tetrahydro-2H-pyran-4-yl)butanoic acid
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Overview
Description
“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tetrahydro-2H-pyran-4-yl)butanoic acid” is a complex organic compound with a fascinating structure. Let’s break it down:
- The compound contains a fluorene moiety (9H-fluoren-9-yl), which contributes to its aromatic character.
- The carbonyl group (C=O) is attached to an amino group (NH₂), forming an amide linkage.
- The tetrahydro-2H-pyran-4-yl group adds a cyclic ether ring to the structure.
- The chiral center at the alpha carbon (Cα) gives rise to the (S)-stereoisomer.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for this compound, but one common approach involves the following steps:
-
Fluorene Derivative Synthesis
- Start with fluorene (9H-fluorene) as the precursor.
- Protect the amino group with a suitable protecting group (e.g., Boc or Fmoc).
- Introduce the tetrahydro-2H-pyran-4-yl group via a cyclization reaction.
- Deprotect the amino group to reveal the primary amine.
-
Amide Formation
- React the primary amine with an acid chloride (e.g., fluorenylmethoxycarbonyl chloride, Fmoc-Cl) to form the amide bond.
Industrial Production:
Industrial-scale production typically involves optimized and scalable processes based on the synthetic routes mentioned above. Precise conditions and catalysts vary depending on the manufacturer.
Chemical Reactions Analysis
Reactions:
Oxidation: The carbonyl group can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Nucleophilic substitution reactions at the amide nitrogen.
Hydrolysis: Cleavage of the amide bond under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH).
Hydrolysis: Acidic or basic hydrolysis conditions.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated as potential drugs due to its unique structure and chiral properties.
Materials Science: Used in the design of novel materials.
Chemical Biology: Studied for its interactions with biological macromolecules.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., receptors, enzymes) and modulating cellular pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related structures:
Fluorenyl Amides: Similar compounds with fluorene-based amide linkages.
Pyran Derivatives: Explore compounds containing tetrahydro-2H-pyran rings.
Properties
Molecular Formula |
C24H27NO5 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(oxan-4-yl)butanoic acid |
InChI |
InChI=1S/C24H27NO5/c26-23(27)22(10-9-16-11-13-29-14-12-16)25-24(28)30-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21-22H,9-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 |
InChI Key |
WHIVQOANKNCZNL-QFIPXVFZSA-N |
Isomeric SMILES |
C1COCCC1CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1COCCC1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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